REACTION_CXSMILES
|
C[O:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[C:6]([O:19]C)=[CH:5][CH:4]=1.[N+]([O-])(O)=O>CC(C)=O>[CH:12]1[CH:13]=[C:14]2[C:15]([C:16]3[C:3](=[O:2])[CH:4]=[CH:5][C:6](=[O:19])[C:7]=3[C:8](=[O:18])[C:9]2=[CH:10][CH:11]=1)=[O:17]
|
Name
|
|
Quantity
|
0.596 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
argentic oxide
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
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CUSTOM
|
Details
|
again and the mixture stirred vigorously with magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Brief sonication forms a uniform dispersal of oxident
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated up
|
Type
|
CUSTOM
|
Details
|
to boiling on steam bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling for an extra 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue is washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |